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The table below summarizes the design and primary outcomes of two key Phase I dose-escalation studies.

Trial Focus Hematologic Malignancies [1] [2] [3] Advanced Solid Tumors [4] [5]
ClinicalTrials.gov NCT01110473 [2] NCT01110486 [4] [5]
ID

Patient Population 52 patients with AML (n=38), MDS (n=12), 58 patients with various advanced
or CMML (n=2) [1] solid tumors [4]

| Treatment Arms | A: Oral once-weekly B: Oral twice-weekly C: Oral once-weekly + Azacitidine D:
Intravenous once-weekly [1] | I: Oral once daily (QD) II: Oral twice daily (BID) III: Intravenous once daily
[4] | | Recommended Phase 2 Dose | 540 mg once weekly (Arm A) 480 mg twice weekly (Arm B) [1] [3] |
Not definitively established; maximum inhibition of VEGFR2 achieved at lower exposures than required for
sustained Aurora B inhibition. [4] | | Most Common Grade 3/4 Adverse Events | Hypertension (28.8%),
Hypokalemia (15.4%), Anemia (13.5%), Hypophosphatemia (11.5%) [1] | Fatigue (48%), Anorexia (34%),
Hypertension (34%) [4] | | Primary Dose-Limiting Toxicities | Not specified | Related to VEGFR inhibition
[4] | | Pharmacokinetics | Half-life: ~15 hours; Dose-proportional exposure; No interaction with azacitidine
[1] | Half-life supported twice-daily oral dosing [4] | | Antitumor Activity | Clinical responses in 3 AML

patients [1] | 2 partial responses (Basal cell carcinoma; Adenocarcinoma of unknown primary) [4] |
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llorasertib's Mechanism of Action and Signaling
Pathways

Ilorasertib is an ATP-competitive inhibitor that simultaneously targets Aurora kinases and receptor tyrosine
kinases in the VEGF and PDGF families [1]. The diagram below illustrates its multi-targeted mechanism and

downstream effects.
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Detailed Experimental Methodologies

The trials employed comprehensive techniques to assess pharmacokinetics, pharmacodynamics, and efficacy.

Pharmacokinetic (PK) Assessments [1]
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e Blood Sampling: Extensive PK sampling was performed up to 72 hours after ilorasertib dosing on
Days 1 and 15 of the treatment cycle.

¢ Analysis: Plasma concentrations were determined, and standard PK parameters were calculated
using non-compartmental methods, including maximum observed plasma concentration (Cmax), time
to Cmax (Tmax), elimination half-life (t%2), and area under the plasma concentration—time curve
(AUC).

Pharmacodynamic (PD) Biomarker Assessments [4]

¢ VEGFR2 Inhibition: Measured via serum Placental Growth Factor (PIGF) and soluble VEGFR2
(sVEGFR2). PIGF increases and sVEGFR2 decreases are indicative of VEGFR pathway inhibition.

¢ Aurora Kinase Inhibition: Evaluated in skin punch biopsies and hair plucks by measuring levels
of phospho-histone H3 (pHH3), a direct substrate of Aurora B kinase. A reduction in pHH3 signals
target engagement in tissue.

Efficacy Assessments

 Hematologic Malighancies: Response was assessed using revised recommendations of the
International Working Group for AML and established criteria for MDS/CMML [1].

¢ Solid Tumors: Response was evaluated using Response Evaluation Criteria in Solid Tumors
(RECIST) version 1.1 [4] [6].

Key Conclusions for Drug Development Professionals

¢ Differential Target Engagement: A critical finding was that maximum inhibition of VEGFR2
occurred at lower doses and exposures than those required for robust Aurora B inhibition [4].
This suggests a narrow therapeutic window for achieving dual target suppression and may explain
the prevalence of VEGFR-related toxicities.

¢ Clinical Translation: The observation of clinical activity in both AML and certain solid tumors
indicates that the dual inhibition strategy is viable [1] [4]. However, the dose-limiting nature of
VEGFR-related toxicities presents a challenge for reaching maximally effective Aurora kinase
inhibition in tissue.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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